molecular formula C7H12O4 B8802407 Isobutylmalonic acid CAS No. 4361-06-2

Isobutylmalonic acid

Cat. No. B8802407
Key on ui cas rn: 4361-06-2
M. Wt: 160.17 g/mol
InChI Key: FTKIARCSSZWRFJ-UHFFFAOYSA-N
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Patent
US05470834

Procedure details

To a solution of 8.34 g (38.6 mmol) of diethyl isobutylmalonate in 35 mL of 95% EtOH was added a solution of 9.0 g (161 mmol) of KOH in 110 mL of 95% EtOH. The mixture was stirred at 25° C. for 16 hours and then at reflux for 1 hour. The mixture was cooled, diluted with water and extracted with CH3Cl. The aqueous layer was cooled to 0° C. and acidified to pH<1 with 30 mL of concentrated HCl, then it was extracted with CHCl3. The aqueous layer was further continuously extracted with CHCl3 overnight. The combined organic extracts were dried over anhydrous Na2SO4 and evaporated to afford 5.44 g (33.9 mmol, 88%) of isobutylmalonic acid as a solid which was essentially pure according to 1H NMR and which was used without further purification. Characteristic analytical data are as follows: mp 108°-110° C.; 1H NMR (300 MHz, CDCl3) δ3.52 (t, J=8 Hz, 1H), 1.84 (t, J=8 Hz, 2H), 1.66 (m, 1H), 0.94 (d, J-7 Hz, 6H); 13C NMR (75 MHz, CDCl3) δ175.6 (C=O), 49.7 (CH), 37.1 (CH2), 25.7 (CH), 21.7 (CH3).
Quantity
8.34 g
Type
reactant
Reaction Step One
Name
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:5]([C:11]([O:13]CC)=[O:12])[C:6]([O:8]CC)=[O:7])[CH:2]([CH3:4])[CH3:3].[OH-].[K+]>CCO.O>[CH2:1]([CH:5]([C:11]([OH:13])=[O:12])[C:6]([OH:8])=[O:7])[CH:2]([CH3:4])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
8.34 g
Type
reactant
Smiles
C(C(C)C)C(C(=O)OCC)C(=O)OCC
Name
Quantity
9 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
35 mL
Type
solvent
Smiles
CCO
Name
Quantity
110 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with CH3Cl
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
it was extracted with CHCl3
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further continuously extracted with CHCl3 overnight
Duration
8 (± 8) h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C(C)C)C(C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 33.9 mmol
AMOUNT: MASS 5.44 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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